molecular formula C30H31FN4O4S B10830959 Cathepsin K inhibitor 3

Cathepsin K inhibitor 3

Cat. No.: B10830959
M. Wt: 562.7 g/mol
InChI Key: SBWFYUHMCHTQJT-JWQCQUIFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Cyclization: Formation of the oxazole ring through cyclization reactions.

    Functional Group Introduction: Addition of the cyanocyclopropyl and carboxamide groups.

    Final Assembly: Coupling of the core structure with the fluorophenyl and thiazinan-4-yl groups.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of compound 23 would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Compound 23 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the functional groups involved, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Compound 23 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying selective inhibition of cathepsin K.

    Biology: Investigated for its role in modulating enzyme activity in osteoclasts, chondrocytes, and synoviocytes.

    Medicine: Potential therapeutic agent for treating osteoarthritic diseases by reducing cartilage and bone destruction.

    Industry: Could be used in the development of new pharmaceuticals targeting cathepsin K.

Mechanism of Action

Compound 23 exerts its effects by selectively inhibiting cathepsin K, a cysteine protease involved in the degradation of collagen. By binding to the active site of cathepsin K, compound 23 prevents the enzyme from breaking down collagen, thereby reducing cartilage and bone destruction in osteoarthritic joints. The molecular targets and pathways involved include the inhibition of collagen degradation and modulation of osteoclast activity .

Comparison with Similar Compounds

Similar Compounds

    Odanacatib: Another cathepsin K inhibitor with similar therapeutic potential.

    Balicatib: Known for its inhibitory effects on cathepsin K.

    Relacatib: Another compound targeting cathepsin K with a different chemical structure.

Uniqueness

Compound 23 is unique due to its specific chemical structure, which allows for selective inhibition of cathepsin K with high potency. Its ability to modulate enzyme activity in osteoclasts, chondrocytes, and synoviocytes makes it a promising candidate for therapeutic applications in osteoarthritic diseases .

Properties

Molecular Formula

C30H31FN4O4S

Molecular Weight

562.7 g/mol

IUPAC Name

(1R,2R)-N-(1-cyanocyclopropyl)-2-[4-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H31FN4O4S/c31-22-9-5-21(6-10-22)29-33-26(20-7-11-23(12-8-20)35-15-17-40(37,38)18-16-35)27(39-29)24-3-1-2-4-25(24)28(36)34-30(19-32)13-14-30/h5-12,24-25H,1-4,13-18H2,(H,34,36)/t24-,25-/m1/s1

InChI Key

SBWFYUHMCHTQJT-JWQCQUIFSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N

Canonical SMILES

C1CCC(C(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N

Origin of Product

United States

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